molecular formula C5H4Br2F2N2 B15237117 4,5-Dibromo-1-(2,2-difluoroethyl)-1H-imidazole

4,5-Dibromo-1-(2,2-difluoroethyl)-1H-imidazole

Cat. No.: B15237117
M. Wt: 289.90 g/mol
InChI Key: CUUYPECAWWTCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-1-(2,2-difluoroethyl)-1H-imidazole: is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. The presence of bromine and fluorine atoms in this compound imparts unique chemical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1-(2,2-difluoroethyl)-1H-imidazole typically involves the bromination of 1-(2,2-difluoroethyl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-1-(2,2-difluoroethyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and solvents like acetonitrile.

    Reduction: Zinc, acetic acid, and mild heating.

Major Products:

    Substitution: Various substituted imidazoles depending on the nucleophile used.

    Oxidation: Imidazole N-oxides.

    Reduction: 1-(2,2-difluoroethyl)-1H-imidazole.

Scientific Research Applications

4,5-Dibromo-1-(2,2-difluoroethyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1-(2,2-difluoroethyl)-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets, leading to its desired effects.

Comparison with Similar Compounds

  • 4,5-Dichloro-1-(2,2-difluoroethyl)-1H-imidazole
  • 4,5-Diiodo-1-(2,2-difluoroethyl)-1H-imidazole
  • 4,5-Dibromo-1-(2,2-difluoropropyl)-1H-imidazole

Comparison:

  • 4,5-Dibromo-1-(2,2-difluoroethyl)-1H-imidazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity compared to its analogs.
  • 4,5-Dichloro-1-(2,2-difluoroethyl)-1H-imidazole may have different reactivity and binding properties due to the presence of chlorine instead of bromine.
  • 4,5-Diiodo-1-(2,2-difluoroethyl)-1H-imidazole may exhibit different electronic and steric effects due to the larger size and higher atomic number of iodine.
  • 4,5-Dibromo-1-(2,2-difluoropropyl)-1H-imidazole has a different alkyl chain length, which can affect its solubility and interaction with molecular targets.

Properties

Molecular Formula

C5H4Br2F2N2

Molecular Weight

289.90 g/mol

IUPAC Name

4,5-dibromo-1-(2,2-difluoroethyl)imidazole

InChI

InChI=1S/C5H4Br2F2N2/c6-4-5(7)11(2-10-4)1-3(8)9/h2-3H,1H2

InChI Key

CUUYPECAWWTCCC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1CC(F)F)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.